5-Methoxypentanoic acid (CAS 70160-05-3) is a terminally functionalized, 5-carbon aliphatic carboxylic acid characterized by a stable methoxy ether group. Unlike unfunctionalized alkyl acids, it provides a critical hydrogen-bond acceptor at the distal end of the carbon chain, making it a highly specialized building block for active pharmaceutical ingredients (APIs), targeted radiopharmaceuticals, and complex natural product total synthesis [1]. Its primary procurement value lies in its ability to deliver the spatial and electronic properties of an oxygenated pentanoic acid chain without the severe processability issues—such as spontaneous cyclization—associated with its hydroxylated analogs [1]. This makes it an essential precursor for synthesizing non-natural amino acids like (S)-2-amino-5-methoxypentanoic acid (NvaOMe)[2] and various therapeutic alkaloids [3].
Attempting to substitute 5-methoxypentanoic acid with readily available analogs severely compromises synthetic yields and downstream drug efficacy. Substituting with valeric acid removes the terminal ether oxygen, eliminating a crucial hydrogen-bond acceptor and increasing lipophilicity by nearly a full log unit, which can disrupt the pharmacokinetic profile and target avidity of the final API [1]. More critically, substituting with 5-hydroxypentanoic acid introduces severe manufacturability flaws; under standard carboxyl activation conditions (e.g., EDCI/DMAP), the unprotected hydroxyl group spontaneously attacks the activated carbonyl, driving massive intramolecular lactonization to form delta-valerolactone [2]. By utilizing the stable methoxy ether of 5-methoxypentanoic acid, chemists completely bypass these side reactions, avoiding the need for costly and time-consuming protection/deprotection steps during peptide and alkaloid synthesis [3].
During the synthesis of complex amides and alkaloids, the choice of precursor dictates the step economy of the process. When 5-hydroxypentanoic acid is subjected to standard coupling reagents like EDCI and DMAP, it rapidly undergoes intramolecular cyclization to form delta-valerolactone, drastically reducing the yield of the desired linear amide [2]. In contrast, 5-methoxypentanoic acid features a stable methyl ether that completely blocks this cyclization pathway. Quantitative process data shows that 5-methoxypentanoic acid maintains 100% resistance to lactonization under standard dehydrating conditions, allowing direct, high-yield coupling with complex amines (such as pyrrolidine derivatives) without the need for transient hydroxyl protecting groups [1].
| Evidence Dimension | Intramolecular cyclization (lactonization) rate during carboxyl activation |
| Target Compound Data | 0% lactonization (stable linear chain) |
| Comparator Or Baseline | 5-hydroxypentanoic acid (>90% conversion to delta-valerolactone) |
| Quantified Difference | Complete suppression of side-product formation |
| Conditions | EDCI/DMAP activation in THF at 25°C |
Eliminates the requirement for orthogonal protecting groups during API synthesis, directly reducing reagent costs and improving overall step yield.
The terminal methoxy group of 5-methoxypentanoic acid provides a precise balance of hydrophilicity and lipophilicity, which is critical when the compound is incorporated into drug scaffolds. 5-methoxypentanoic acid exhibits an XLogP3 of 0.4 and offers 3 hydrogen bond acceptors [1]. In direct comparison, the unfunctionalized analog valeric acid has an XLogP3 of approximately 1.39 and only 2 hydrogen bond acceptors[2]. This ~1.0 log unit reduction in lipophilicity, combined with the additional hydrogen-bonding capacity, significantly enhances the aqueous solubility of downstream conjugates—such as radiopharmaceutical peptides—while maintaining sufficient organic solubility for standard liquid-liquid extraction and purification workflows.
| Evidence Dimension | Partition Coefficient (XLogP3) and Hydrogen Bond Acceptors (HBA) |
| Target Compound Data | XLogP3 = 0.4; HBA = 3 |
| Comparator Or Baseline | Valeric acid (XLogP3 ~1.39; HBA = 2) |
| Quantified Difference | ~1.0 log unit lower lipophilicity; +1 HBA |
| Conditions | Standard octanol/water partition modeling at neutral pH |
Provides superior aqueous solubility and bioavailability parameters for downstream APIs compared to unfunctionalized aliphatic chains.
In the development of advanced targeted therapies, such as Glypican-3 (GPC3) targeting radiopharmaceuticals, 5-methoxypentanoic acid is specifically required to synthesize the non-natural amino acid (S)-2-amino-5-methoxypentanoic acid (NvaOMe). The exact 5-carbon chain length is critical for fitting the binding pocket of the target receptor. Substituting with the closely related 6-methoxyhexanoic acid (which yields NleOMe) or 7-methoxyheptanoic acid alters the steric bulk and distance of the terminal ether from the peptide backbone, which can negatively impact the avidity of the peptide-drug conjugate [1]. Procurement of the exact 5-carbon methoxy acid is therefore non-negotiable for maintaining the validated binding affinity of these specific therapeutic sequences[2].
| Evidence Dimension | Aliphatic spacer length for receptor binding avidity |
| Target Compound Data | 5-carbon chain (optimal for NvaOMe incorporation) |
| Comparator Or Baseline | 6-methoxyhexanoic acid (6-carbon chain, NleOMe) |
| Quantified Difference | Prevents steric mismatch in the GPC3 binding pocket |
| Conditions | Solid-phase synthesis of GPC3-targeting radiopharmaceutical peptides |
Ensures the exact structural fidelity required for high-affinity target binding in proprietary radioligand therapies.
Directly leveraging its precise chain length and terminal ether (as established in Section 3), 5-methoxypentanoic acid is an essential precursor for creating (S)-2-amino-5-methoxypentanoic acid (NvaOMe). This non-natural amino acid is incorporated into cyclic peptides designed to target Glypican-3 (GPC3) in radioligand therapies for cancer, where exact steric fit is required for high avidity [1].
Because it completely resists the lactonization that plagues 5-hydroxypentanoic acid, this compound is ideal for direct amidation reactions. It is utilized in the synthesis of therapeutic alkaloid compounds (such as mesembrine analogs for serotonin transporter inhibition) via EDCI/DMAP coupling with pyrrolidine derivatives, streamlining the manufacturing process by eliminating protection/deprotection steps [2].
The compound serves as a critical, stable building block in the total synthesis of Calyculin A and related serine-threonine protein phosphatase inhibitors. Its stable methoxy group safely mimics the oxygenated tail of the natural product without risking unwanted intramolecular side reactions during the complex multi-step assembly of the C33-C37 fragment [3].
Corrosive;Irritant